6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and a cyclopropyl group The compound also includes an indene moiety, which is a bicyclic structure consisting of fused benzene and cyclopentene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Indene Moiety: The indene moiety can be attached through a Friedel-Crafts alkylation reaction, where the indene acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamide
- 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-thiol
- 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-amine
Uniqueness
The uniqueness of 6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide lies in its combination of structural features, including the sulfonamide group, the indene moiety, and the cyclopropyl group
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-17-10-8-14(11-19-17)23(21,22)20(13-6-7-13)16-9-5-12-3-1-2-4-15(12)16/h1-4,8,10-11,13,16H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKFVZCXBXIZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC3=CC=CC=C23)S(=O)(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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